molecular formula C10H9ClN2OS B6619221 4-Chloro-N-(4,5-dihydro-2-thiazolyl)benzamide CAS No. 72225-18-4

4-Chloro-N-(4,5-dihydro-2-thiazolyl)benzamide

Cat. No.: B6619221
CAS No.: 72225-18-4
M. Wt: 240.71 g/mol
InChI Key: BOQSUZFVLCCQFM-UHFFFAOYSA-N
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Description

4-Chloro-N-(4,5-dihydro-2-thiazolyl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(4,5-dihydro-2-thiazolyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-aminothiazoline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4,5-dihydro-2-thiazolyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-N-(4,5-dihydro-2-thiazolyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4,5-dihydro-2-thiazolyl)benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antibacterial, antifungal, or antitumor effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(4,5-dihydro-2-thiazolyl)benzamide
  • 2-Chloro-N-(4,5-dihydro-2-thiazolyl)benzamide
  • 4-Bromo-N-(4,5-dihydro-2-thiazolyl)benzamide

Comparison

This compound is unique due to the presence of the chlorine atom at the para position on the benzene ring. This substitution can significantly influence its biological activity compared to other similar compounds. For instance, the chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes .

Properties

IUPAC Name

4-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c11-8-3-1-7(2-4-8)9(14)13-10-12-5-6-15-10/h1-4H,5-6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQSUZFVLCCQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40222542
Record name Benzamide, 4-chloro-N-(4,5-dihydro-2-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203286
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

72225-18-4
Record name Benzamide, 4-chloro-N-(4,5-dihydro-2-thiazolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072225184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 4-chloro-N-(4,5-dihydro-2-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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